6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione is a chemical compound that belongs to the pyrimidine family, characterized by its unique molecular structure. The compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and drug development.
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its pyrimidine ring. It is categorized under specialty chemicals, commonly used in research and development settings.
The synthesis of 6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione can involve several methods, including:
A common synthetic route involves the reaction of 4-chlorobenzaldehyde with phenylurea in the presence of a base, leading to the formation of the desired pyrimidine derivative. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
The molecular formula for 6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione is . The structure consists of a pyrimidine ring with two substituents: a 4-chlorophenyl group at position 6 and a phenyl group at position 5.
The compound's molecular weight is approximately 302.72 g/mol. Its structural features include:
6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione can participate in various chemical reactions, including:
These reactions typically require careful control of conditions such as temperature and pH to ensure high yields and selectivity towards desired products.
The mechanism of action for this compound primarily revolves around its interactions with biological targets, particularly in enzyme inhibition. Research has indicated that derivatives of pyrimidine compounds can act as inhibitors for various enzymes such as phosphodiesterase.
For instance, studies have shown that certain pyrimidinediones exhibit inhibitory activity against phosphodiesterase type 4 (PDE4), which is significant in treating inflammatory diseases . The IC50 values for these compounds suggest effective inhibition within micromolar concentrations.
Relevant data includes:
6-(4-chlorophenyl)-5-phenyl-1H-pyrimidine-2,4-dione has several scientific uses:
The unique structural characteristics combined with its reactivity make it a valuable compound in both academic research and industrial applications.
Pyrimidine-2,4-dione (uracil) represents a privileged heterocyclic scaffold in drug discovery due to its prevalence in nucleic acids and versatile capacity for chemical modification. This bicyclic system consists of a six-membered ring with nitrogen atoms at positions 1 and 3 and carbonyl groups at C2 and C4, enabling diverse non-covalent interactions with biological targets. The scaffold’s planar geometry facilitates π-stacking with aromatic residues in enzyme binding sites, while its hydrogen-bonding motifs mimic natural nucleobases, allowing interference with nucleotide-dependent processes. Within this structural framework, 5-aryl-6-phenylpyrimidine-2,4-diones constitute a pharmacologically significant subclass. The strategic decoration at C5 and C6 with aromatic systems enhances molecular rigidity and lipophilicity, optimizing these derivatives for membrane penetration and target engagement. Historically, such modifications have yielded compounds with enhanced bioactivity profiles, positioning them as viable candidates for antimicrobial and anticancer applications [2] [6].
The molecular architecture of 5-(4-chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione features two distinct aryl moieties at C5 and C6, creating a sterically crowded and electronically asymmetric environment. The C5 4-chlorophenyl group contributes significant electron-withdrawing character due to the chlorine atom, which polarizes the ring and enhances dipole interactions. Conversely, the C6 phenyl group provides a hydrophobic surface for van der Waals contacts. This asymmetry disrupts molecular symmetry, potentially favoring selective binding to specific biological targets. X-ray crystallographic analyses of analogous compounds reveal a nearly coplanar arrangement between the uracil core and the C5/C6 aryl rings, facilitating optimal stacking interactions. Substituent positioning critically influences bioactivity: Para-substitution on the C5 aryl ring (e.g., chloro, methyl, methoxy) often enhances potency compared to ortho- or meta-isomers due to reduced steric hindrance and improved electronic complementarity with target enzymes. The scaffold’s structural versatility is demonstrated by its capacity to accommodate diverse C1 and N3 modifications without compromising core planarity, enabling pharmacokinetic optimization [1] [7].
Table 1: Structural Analogues of 5-(4-Chlorophenyl)-6-phenyl-1H-pyrimidine-2,4-dione and Key Features
Compound | C5 Substituent | C6 Substituent | N1/N3 Modification | Notable Feature |
---|---|---|---|---|
Target Compound | 4-chlorophenyl | phenyl | H/H | Electron-withdrawing C5 group |
3-Cyclohexyl-6-phenyl-1-(p-tolyl) [7] | phenyl | phenyl | N1-p-tolyl, N3-cyclohexyl | Aliphatic N3, bulky N1 aryl |
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino [4] | N/A | N/A | Thiopyran-fused | Bridged heterocycle at N3 |
4,6-Diaryl pyrimidines [8] | Varied aryl | Varied aryl | S-alkyl/aryl | 2-Thiol modifications |
The 4-chlorophenyl group at C5 confers distinct advantages in biological systems. Chlorine’s halogen bonding capability allows interactions with carbonyl oxygen atoms or amide nitrogens in enzyme active sites, as observed in kinase inhibitors like sorafenib. Additionally, its moderate lipophilicity (π = 0.71) enhances cellular permeability without excessive hydrophobicity, balancing bioavailability and target binding. When paired with a phenyl group at C6, this combination creates a conjugated hydrophobic surface that stabilizes binding to hydrophobic enzyme subpockets—particularly those in tyrosine kinases and microbial enzymes. Antimicrobial studies of closely related pyrimidine-5-carbonitriles demonstrate that the 4-chlorophenyl/phenyl combination significantly enhances activity against Gram-positive bacteria (MIC 8–32 µg/mL) compared to di-ortho-substituted variants [1] [4]. Similarly, in anticancer contexts, diarylpyrimidines bearing halogenated aryl groups exhibit potent VEGFR-2 inhibition (GI₅₀ 22–33 nM) by occupying the hydrophobic back pocket adjacent to the ATP-binding site. The chlorine atom’s role extends beyond steric considerations; it reduces electron density across the uracil ring, potentially facilitating nucleophilic attack on cofactor binding sites in essential microbial enzymes like dihydrofolate reductase [8] [4].
Table 2: Biological Activities of Selected C5/C6 Diaryl-Substituted Pyrimidine-2,4-diones
Biological Target | Compound Structure | Activity | Role of 4-Chlorophenyl/Phenyl |
---|---|---|---|
Gram-positive bacteria | Pyrimidine-5-carbonitrile [1] | MIC 5b: 8 µg/mL (S. aureus) | Enhanced membrane penetration & enzyme inhibition |
Candida albicans | 2H-thiopyran-pyrimidine hybrid [4] | MIC 0.25 µg/mL | Improved binding to fungal lanosterol demethylase |
VEGFR-2/EGFR kinases | 4,6-Diarylpyrimidine [8] | GI₅₀ 22–33 nM (NCI-60 panel) | Hydrophobic pocket occupation in kinase domain |
Carbonic anhydrase II | Pyrido[2,3-d]pyrimidine [6] | IC₅₀ 7.22 µM | Zinc coordination facilitation |
The therapeutic evolution of pyrimidine-2,4-diones spans over six decades, beginning with non-substituted uracil derivatives as nucleic acid antimetabolites. Seminal work in the 1950s–60s established 5-fluorouracil (5-FU) as a cornerstone antineoplastic agent, validating thymidylate synthase inhibition as a viable anticancer strategy. Subsequent generations incorporated aryl and heteroaryl groups at C5/C6 to broaden target profiles. The 1980s saw the emergence of trimethoprim analogs featuring 2,4-diaminopyrimidine cores with lipophilic aryl substituents, enhancing dihydrofolate reductase (DHFR) inhibition against resistant pathogens. Modern innovations focus on dual-target kinase inhibitors, exemplified by 4,6-diarylpyrimidines (e.g., compound 29, GI₅₀ = 24 nM) targeting EGFR/VEGFR-2 cross-talk in solid tumors. The integration of 4-chlorophenyl moieties represents a contemporary strategy to combat drug resistance in tyrosine kinase inhibitors, leveraging halogen bonding to maintain potency against mutant kinases. Parallel developments in antimicrobial chemistry exploit the bioisosteric replacement of pyrimidine-2-thiones with diones, improving metabolic stability against bacterial reductase enzymes [2] [5] [8].
Table 3: Milestones in Pyrimidine-2,4-dione Therapeutic Development
Era | Representative Agent | Key Structural Feature | Therapeutic Application | Advancement |
---|---|---|---|---|
1950s | 5-Fluorouracil | 5-Fluorine substitution | Colorectal cancer | First antimetabolite inhibiting thymidylate |
1960s–70s | Trimethoprim | 2,4-Diamino with trimethoxybenzyl | Antibacterial (DHFR inhibition) | Selective bacterial vs. human DHFR blockade |
1980s–90s | Sulfadoxine | 4-Aminobenzene-sulfonamide at N1 | Antimalarial (with pyrimethamine) | Synergistic antifolate combination therapy |
2000–Present | 4,6-Diarylpyrimidines [8] | C5/C6 diaryl, 2-thioether | Dual EGFR/VEGFR-2 inhibitors | Multi-targeted kinase inhibition |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0